REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]([O:11]C)[C:3]=1[CH:4]=[O:5].B(Br)(Br)Br>ClCCl>[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]([OH:11])[C:3]=1[CH:4]=[O:5]
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C(=CC(=C1)F)OC
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Name
|
|
Quantity
|
9.47 mL
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Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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After complete addition the mixture
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Type
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ADDITION
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Details
|
The mixture was poured onto ice/water (1 litre)
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Type
|
EXTRACTION
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Details
|
extracted with DCM (3×400 ml)
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Type
|
WASH
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Details
|
The combined organic layers were washed with water (1 litre), saturated NaCl (500 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica elution with 10% diethyl ether/isohexanes
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C(=CC(=C1)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.2 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |